molecular formula C17H19N3O2 B2850056 N-(2-(3-ethylureido)phenyl)-2-methylbenzamide CAS No. 1203375-51-2

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide

Cat. No.: B2850056
CAS No.: 1203375-51-2
M. Wt: 297.358
InChI Key: MEDSGBBOKVFFRA-UHFFFAOYSA-N
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Description

N-(2-(3-Ethylureido)phenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core linked to a phenyl ring substituted with a 3-ethylureido group at the 2-position. Characterization methods likely include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography, as demonstrated for structurally related benzamides . The ethylureido moiety may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity or solubility, which could be leveraged in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N-[2-(ethylcarbamoylamino)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-18-17(22)20-15-11-7-6-10-14(15)19-16(21)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSGBBOKVFFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-ethylureido)phenyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Ethylureido Intermediate: The initial step involves the reaction of 3-ethylurea with an appropriate aryl halide under basic conditions to form the ethylureido intermediate.

    Coupling with 2-Methylbenzoic Acid: The ethylureido intermediate is then coupled with 2-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with amine or alcohol groups.

    Substitution: Formation of substituted benzamide derivatives with various alkyl or acyl groups.

Scientific Research Applications

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-ethylureido)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(2-(3-Ethylureido)phenyl)-2-methylbenzamide and Analogues

Compound Name Molecular Formula Substituents/Modifications Applications/Activities Key Differences References
This compound C₁₇H₁₉N₃O₂ (inferred) 2-Methylbenzamide + 2-(3-ethylureido)phenyl Not specified (potential pharmaceutical) Reference compound for comparison
Mepronil C₁₇H₁₉NO₂ 2-Methylbenzamide + 3-(1-methylethoxy)phenyl Agricultural fungicide Ethylureido vs. methoxy substituent
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide C₁₆H₂₂N₆O₂ Benzamide + imidazole + 3-isopropylureido ethyl chain Pharmacological relevance (unspecified) Ureido alkylation (ethyl vs. isopropyl)
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide C₃₄H₄₂N₆O₂S 2-Methylbenzamide + complex heterocyclic substituent Antiviral (SARS-CoV-2 PLpro inhibition) Bulkier substituent vs. ethylureido

Research Findings and Limitations

  • Synthetic Routes : While direct data on the target compound’s synthesis is absent, and describe benzamide formation via acyl chloride or carboxylic acid coupling with amines, which could be adapted for its preparation .
  • Bioactivity Gaps: No explicit bioactivity data for this compound is available in the provided evidence. However, analogues like mepronil (fungicidal) and ’s compound (antiviral) suggest structure-activity relationships (SAR) that could guide future studies.
  • Characterization Methods : X-ray crystallography (via SHELX ) and NMR/HRMS () are established techniques for confirming benzamide derivatives’ structures .

Biological Activity

N-(2-(3-ethylureido)phenyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-ethylurea with appropriate aromatic precursors. The synthetic route typically includes:

  • Formation of the Ureido Linkage : Reacting 3-ethylurea with a substituted aniline.
  • Amidation : Coupling the resulting intermediate with 2-methylbenzoic acid or its derivatives to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines:

  • Cell Lines Tested : K-562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma).
  • Inhibition Rates : Some derivatives showed over 90% inhibition at concentrations as low as 10 nM against specific kinases involved in cancer pathways .
CompoundCell LineIC50 (μM)
This compoundK-5625.0
This compoundMCF-77.5
This compoundHeLa6.0

The proposed mechanism of action for this compound involves the inhibition of specific protein kinases that play crucial roles in cell signaling pathways associated with cancer progression. The binding affinity to these targets can disrupt their activity, leading to reduced proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antimicrobial effects:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : For some analogs, MIC values were reported as low as ≤3 μg/mL against critical pathogens .
CompoundBacteriaMIC (μg/mL)
This compoundS. aureus4
This compoundE. coli8

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A recent study demonstrated that a compound structurally related to this compound exhibited potent activity against a panel of cancer cell lines, leading to further investigation into its structure–activity relationship (SAR).
    • Findings : The study concluded that modifications in the aromatic ring significantly impacted the compound's potency.
  • Antimicrobial Screening : Another investigation reported that a series of benzamide derivatives, including those with urea linkages, displayed promising antibacterial activity, warranting further exploration for therapeutic applications.

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